molecular formula C12H19N B2415132 (2R)-2-(3-Propan-2-ylphenyl)propan-1-amine CAS No. 2248187-70-2

(2R)-2-(3-Propan-2-ylphenyl)propan-1-amine

Cat. No.: B2415132
CAS No.: 2248187-70-2
M. Wt: 177.291
InChI Key: JOJSZISNWCAOIY-JTQLQIEISA-N
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Description

(2R)-2-(3-Propan-2-ylphenyl)propan-1-amine is an organic compound characterized by its specific stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-Propan-2-ylphenyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-isopropylbenzaldehyde and a suitable amine source.

    Reaction Conditions: The key steps include reductive amination, where the aldehyde group is converted to an amine. This process often involves the use of reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, and advanced purification methods are employed to ensure the product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3-Propan-2-ylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include various substituted amines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-(3-Propan-2-ylphenyl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(3-Propan-2-ylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biochemical pathways and cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(3-Propan-2-ylphenyl)propan-1-amine: The enantiomer of the compound with different stereochemistry.

    (2R)-2-(4-Propan-2-ylphenyl)propan-1-amine: A structural isomer with the isopropyl group at a different position on the phenyl ring.

    (2R)-2-(3-Methylphenyl)propan-1-amine: A similar compound with a methyl group instead of an isopropyl group.

Uniqueness

(2R)-2-(3-Propan-2-ylphenyl)propan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2R)-2-(3-propan-2-ylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(2)11-5-4-6-12(7-11)10(3)8-13/h4-7,9-10H,8,13H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJSZISNWCAOIY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC=CC(=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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